5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
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Overview
Description
5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one typically involves the condensation of 3-fluorobenzaldehyde with 2-(4-methylanilino)-1,3-thiazol-4-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its cytotoxic and antitumor activities, making it a candidate for cancer research.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
5743-21-5 |
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Molecular Formula |
C17H13FN2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-5-7-14(8-6-11)19-17-20-16(21)15(22-17)10-12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21) |
InChI Key |
UIMDFKNBCMIBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2 |
Origin of Product |
United States |
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